3-Ethylethcathinone (hydrochloride)
Description
3-Ethylethcathinone (hydrochloride) (CAS: 2446466-61-9) is a substituted cathinone derivative with the systematic name 2-(ethylamino)-1-(3-ethylphenyl)propan-1-one monohydrochloride. It is structurally characterized by a 3-ethylphenyl substituent at the ketone position and an ethylamino group at the β-carbon of the propane chain . Like other synthetic cathinones, it is primarily used in forensic and pharmacological research to study psychoactive effects, metabolism, and structural-activity relationships. Its substitution pattern distinguishes it from analogues such as ethcathinone, 4-chloroethcathinone (4-CEC), and 4-methylethcathinone, which differ in aryl ring modifications .
Properties
Molecular Formula |
C13H19NO · HCl |
|---|---|
Molecular Weight |
241.8 |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-11-7-6-8-12(9-11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H |
InChI Key |
MLGXJAFYPGFRER-UHFFFAOYSA-N |
SMILES |
O=C(C(C)NCC)C1=CC(CC)=CC=C1.Cl |
Synonyms |
3-EEC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Aryl Substituents: The 3-ethyl group in 3-Ethylethcathinone increases steric bulk and lipophilicity compared to ethcathinone (unsubstituted phenyl) or 4-CEC (electron-withdrawing chlorine). This may enhance blood-brain barrier penetration and receptor binding affinity .
- Amino Substituents: Ethyl groups (as in 3-Ethylethcathinone and ethcathinone) prolong metabolic half-life compared to methyl-substituted analogues like 3-MMC, which are more prone to rapid degradation .
Pharmacological and Toxicological Comparisons
Receptor Affinity and Stimulant Effects
- Ethcathinone (Hydrochloride): Produces amphetamine-like stimulus effects in rats, acting as a dopamine/norepinephrine reuptake inhibitor. Its EC₅₀ for discriminative stimulus effects is ~3.2 mg/kg .
- 4-CEC: The electron-withdrawing chlorine substituent reduces basal dopamine release compared to ethcathinone, indicating milder stimulant effects .
- 3-MMC: Exhibits higher serotonin receptor affinity than dopamine receptors, leading to mixed stimulant-entactogen effects in users, as noted in WHO critical reviews .
Metabolic Pathways
- Ethyl-substituted cathinones (e.g., ethcathinone, 3-Ethylethcathinone) undergo hepatic N-dealkylation to form primary amines, which are subsequently oxidized. The 3-ethyl group may slow cytochrome P450-mediated metabolism, extending half-life .
- Methyl-substituted analogues like 3-MMC are metabolized faster via demethylation, producing shorter-lived active metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
